BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic and Physicochemical Profile of
Isopropyl 3-Acetylpyridine-2-carboxylate: A
Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Isopropyl! 3-Acetylpyridine-2-
Compound Name:
carboxylate

Cat. No. B177662

For Immediate Release

This technical guide provides a summary of the available physicochemical data for Isopropyl
3-Acetylpyridine-2-carboxylate. Due to the limited availability of direct experimental
spectroscopic data in publicly accessible literature, this document also presents a predicted
analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data based on the known characteristics of its constituent functional groups and analogous
compounds. This guide is intended for researchers, scientists, and professionals in the field of
drug development and chemical synthesis.

Physicochemical Properties

The fundamental physicochemical properties of Isopropyl 3-Acetylpyridine-2-carboxylate
have been compiled from various chemical databases. These properties are essential for its
handling, formulation, and use in experimental settings.
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Property Value Reference
Molecular Formula C11H13NOs3 [1]
Molecular Weight 207.23 g/mol [1]
CAS Number 195812-68-1 [1]
Melting Point 35°C [1]
Boiling Point 140-142 °C at 1 mm Hg [1]
Density 1.117 g/cm3 [1]
Refractive Index 1.508 [1]
Flash Point 159.1 °C [1]

Predicted Spectroscopic Data

The following sections provide a predictive analysis of the spectroscopic data for Isopropyl 3-
Acetylpyridine-2-carboxylate. These predictions are based on the analysis of its chemical
structure and spectroscopic data from related molecules such as 3-acetylpyridine, isopropyl
alcohol, and isopropyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the
protons of the pyridine ring, the acetyl group, and the isopropyl ester group.

e Pyridine Ring Protons: Three signals in the aromatic region (typically & 7.0-9.0 ppm),
corresponding to the three protons on the pyridine ring. The exact chemical shifts and
coupling patterns will depend on the substitution pattern.

* |Isopropyl Group Protons: A septet for the single methine proton (-CH) around & 5.0-5.3 ppm,
coupled to the six methyl protons. A doublet for the six equivalent methyl protons (-CHs) of
the isopropyl group, likely appearing further upfield around 6 1.2-1.4 ppm.

o Acetyl Group Protons: A sharp singlet for the three methyl protons (-CHs) of the acetyl group,
expected in the region of & 2.5-2.7 ppm.
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13C NMR: The carbon NMR spectrum will show signals for each of the 11 unique carbon atoms
in the molecule.

e Carbonyl Carbons: Two signals in the downfield region, one for the ketone carbonyl (C=0) of
the acetyl group (expected around & 195-205 ppm) and one for the ester carbonyl (C=0)
(expected around & 165-175 ppm).

o Pyridine Ring Carbons: Five distinct signals in the aromatic region (& 120-160 ppm).

* |Isopropyl Group Carbons: One signal for the methine carbon (-CH) around & 68-72 ppm and
one signal for the two equivalent methyl carbons (-CHs) around & 20-25 ppm.

o Acetyl Group Carbon: One signal for the methyl carbon (-CHs) of the acetyl group, expected
around & 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Isopropyl 3-Acetylpyridine-2-carboxylate is predicted to show
characteristic absorption bands for its functional groups.

e C=0 Stretching (Ester): A strong absorption band in the region of 1720-1740 cm~1.
e C=0 Stretching (Ketone): Another strong absorption band around 1680-1700 cm™1.

e C-O Stretching (Ester): A strong band in the fingerprint region, typically between 1100-1300
cm~L,

e C=N and C=C Stretching (Pyridine Ring): Multiple bands of variable intensity in the 1400-
1600 cm~1 region.

e C-H Stretching (sp®): Bands just below 3000 cm~* corresponding to the acetyl and isopropyl
groups.

C-H Stretching (sp?): Bands just above 3000 cm~1 corresponding to the pyridine ring.

Mass Spectrometry (MS)
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The electron ionization mass spectrum (EI-MS) is expected to show the molecular ion peak
(M*) at m/z 207. The fragmentation pattern would likely involve the loss of the isopropyl group,
the acetyl group, and cleavage of the ester bond. Predicted collision cross-section data for a
related compound, Isopropyl 3-acetyl-4-cyano-4h-pyridine-1-carboxylate, suggests that the
molecule would be readily ionizable under electrospray conditions, forming adducts such as
[M+H]* and [M+Na]*.[2]

Molecular Structure and Functional Groups

The structural arrangement of Isopropyl 3-Acetylpyridine-2-carboxylate, highlighting its key
functional groups, is depicted below. This visualization aids in understanding the predicted
spectroscopic characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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